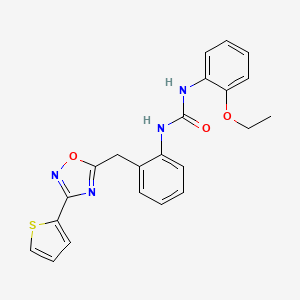

1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

描述

属性

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-2-28-18-11-6-5-10-17(18)24-22(27)23-16-9-4-3-8-15(16)14-20-25-21(26-29-20)19-12-7-13-30-19/h3-13H,2,14H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIOBZDOCBMDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of oxadiazole and urea, which has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

- Urea moiety : Essential for biological activity.

- Oxadiazole ring : Known for its diverse pharmacological effects.

- Thiophene group : Contributes to the compound's electronic properties.

The chemical formula is , with a molecular weight of approximately 372.45 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit various bacterial strains. In a comparative study, several oxadiazole derivatives were screened against five bacterial strains, with notable activity observed in specific derivatives like OX7 and OX11 .

2. Anti-Tubercular Activity

Compounds similar to the target molecule have been investigated for their anti-tubercular effects. For example, a study highlighted the efficacy of substituted 1,2,4-oxadiazoles as EthR inhibitors against Mycobacterium tuberculosis. The compound 1a (BDM 71,339) demonstrated an effective concentration (EC) of 0.072 μM and favorable pharmacokinetic properties .

3. Anti-Cancer Potential

The urea derivatives have been studied for their anti-cancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies have shown that similar compounds can trigger apoptotic pathways in various cancer models.

Case Studies

Several studies provide insights into the biological activity of related compounds:

Study 1: Antimicrobial Screening

A study conducted by researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that modifications in the oxadiazole structure significantly enhanced antibacterial activity. The most potent derivative showed an inhibition zone diameter greater than 20 mm against Staphylococcus aureus.

Study 2: Anti-Tuberculosis Research

In a focused investigation on anti-tubercular agents, a series of substituted oxadiazoles were synthesized and tested against multi-drug resistant strains of Mycobacterium tuberculosis. Compound 3a exhibited promising results with a minimum inhibitory concentration (MIC) lower than that of standard treatments .

Data Tables

科学研究应用

Antimicrobial Activity

Research has shown that compounds similar to 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant antimicrobial properties. The presence of thiophene and oxadiazole moieties enhances their interaction with microbial targets.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Target Organisms |

|---|---|---|

| 1-(2-Ethoxyphenyl)-3-(2... | 10 | Staphylococcus aureus |

| Chloramphenicol | 15 | Staphylococcus aureus |

| Ciprofloxacin | 8 | Escherichia coli |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.

Case Study: MCF-7 Cell Line

In studies involving the MCF-7 breast cancer cell line, the compound demonstrated an IC50 value of 12.5 μM, indicating effective inhibition of cell growth compared to standard chemotherapeutics.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 0.5 |

| A549 | 15.0 | Etoposide | 10.0 |

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest or activation of apoptotic pathways.

Enzyme Inhibition

Studies indicate that this compound can inhibit enzymes such as:

- Carbonic Anhydrases : Important for maintaining pH balance in cells.

- DNA Gyrases : Essential for DNA replication in bacteria.

These enzyme interactions highlight its potential as both an antimicrobial and anticancer agent.

Material Science Applications

In addition to biological applications, this compound's unique structure makes it suitable for use in materials science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the thiophene and oxadiazole groups.

相似化合物的比较

Structural Analogues with Urea and Oxadiazole Moieties

Substituent Variations on Phenyl Rings

1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d)

Heterocyclic Variations

- 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol Molecular Formula: C15H14FN3O3S Molecular Weight: 335.4 g/mol Key Feature: Shares the thiophene-oxadiazole motif but includes a fluoro substituent and ethanol chain, which may alter pharmacokinetics .

1-[4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Molecular Properties and Implications

- Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., CF3, Cl) in analogues. This may influence binding interactions.

常见问题

Q. What are the recommended synthetic routes for preparing 1-(2-Ethoxyphenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

The synthesis typically involves coupling a substituted isocyanate with an amine-functionalized intermediate. For example, reacting 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenylamine with 2-ethoxyphenyl isocyanate under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts. Reaction optimization may require reflux conditions and strict moisture control to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm the urea linkage and aromatic substitution patterns.

- HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates).

- FT-IR : Identifies functional groups like the urea carbonyl (1650–1700 cm) and oxadiazole C=N stretches (1600–1650 cm).

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the thiophene-oxadiazole moiety influence the compound’s molecular interactions?

The thiophene and oxadiazole groups enhance π-π stacking with aromatic residues in target proteins, while the urea group can form hydrogen bonds. Computational docking studies (e.g., using AutoDock Vina) are recommended to predict binding affinities to enzymes or receptors .

Advanced Research Questions

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor solubility due to the ethoxyphenyl group may require formulation adjustments (e.g., nanoemulsions).

- Metabolite Identification : Use LC-HRMS to detect degradation products or active metabolites that explain discrepancies .

Q. What strategies optimize the reaction yield for large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalysis : Palladium-based catalysts can accelerate coupling steps.

- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions in multi-step syntheses .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity using software like Schrödinger Suite.

- MD Simulations : Analyze dynamic interactions between the compound and targets (e.g., kinase ATP-binding pockets) to identify steric or electronic modifications .

Q. What methods validate the compound’s stability under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks.

- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolysis of the urea group under acidic conditions) .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during biological assays?

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .

Q. What analytical approaches resolve overlapping peaks in chromatograms?

- 2D-LC/MS : Orthogonal separation methods (e.g., HILIC followed by RP-HPLC) improve resolution.

- Tandem Mass Spectrometry : MRM or HRMS fragmentation distinguishes co-eluting isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。